molecular formula C₁₀H₁₉NO₄ B1155309 N-[(S)-1-Carbethoxybutyl]-(R)-alanine

N-[(S)-1-Carbethoxybutyl]-(R)-alanine

Cat. No.: B1155309
M. Wt: 217.26
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(S)-1-Carbethoxybutyl]-(R)-alanine is a chiral alanine derivative that serves as a key intermediate in organic synthesis and pharmaceutical research . Its primary researched application is in the synthesis of Perindoprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril and is itself a potent antihypertensive agent . The specific (R) configuration of the alanine moiety in this compound is crucial for studying structure-activity relationships (SAR), as it is the stereoisomer of the therapeutic (S)-alanine form used in the final active pharmaceutical ingredient . This makes it a valuable compound for researchers investigating the stereoselective synthesis of pharmaceuticals and the role of chirality in biological activity and metabolic pathways. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₀H₁₉NO₄

Molecular Weight

217.26

Synonyms

(R)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid

Origin of Product

United States

Synthetic Methodologies for N S 1 Carbethoxybutyl R Alanine

Classical Approaches in Dipeptide Analogue Synthesis

Classical peptide synthesis, primarily conducted in the solution phase, provides the foundational principles for constructing dipeptide analogues like N-[(S)-1-Carbethoxybutyl]-(R)-alanine. wikipedia.orgnih.gov These methods involve the formation of an amide (peptide) bond between two amino acid derivatives. A common and fundamental approach is the reductive amination of an α-keto acid with an amino acid ester.

In the context of the target molecule, this classical approach would involve the reaction of ethyl 2-oxopentanoate (B1239548) with an ester of (R)-alanine. The reaction proceeds via the formation of an intermediate imine, which is then reduced to form the secondary amine linkage.

Reaction Scheme: Reductive Amination

Step 1 (Imine Formation): Ethyl 2-oxopentanoate reacts with (R)-alanine ethyl ester to form a Schiff base (imine).

Step 2 (Reduction): The imine is reduced using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

This classical method, while effective in forming the core structure, typically results in a mixture of diastereomers—this compound and N-[(R)-1-Carbethoxybutyl]-(R)-alanine—because the reduction of the imine is not stereoselective without a chiral influence. The lack of stereocontrol at the newly formed chiral center necessitates subsequent purification steps to isolate the desired (S,R)-isomer. nih.gov

Stereoselective Synthesis of this compound

To overcome the limitations of classical methods, stereoselective strategies are employed to directly synthesize the desired (S,R)-diastereomer with high purity. These advanced approaches utilize chiral starting materials, catalysts, or enzymes to control the stereochemical outcome of the reaction.

The chiral pool strategy is a powerful method that uses readily available, enantiomerically pure natural products as starting materials. ankara.edu.trlabinsights.nl For the synthesis of this compound, this approach leverages optically pure precursors for both constituent parts of the molecule: an (S)-configured five-carbon amino acid derivative and (R)-alanine.

A typical route involves the direct coupling of (S)-norvaline ethyl ester (ethyl (S)-2-aminopentanoate) with a suitable derivative of (R)-alanine. However, a more common industrial approach is the stereospecific reductive amination of ethyl 2-oxopentanoate using an enantiomerically pure amine that can be later removed, or by direct coupling of two defined chiral fragments. nih.gov

The synthesis of the four stereoisomers of 2-(1-carbethoxybutylamino) propionic acid, the family to which the target molecule belongs, has been accomplished by cross-coupling stereochemically defined precursors, demonstrating the feasibility of this strategy. nih.gov The key challenge is to perform the coupling reaction under conditions that prevent racemization of either chiral center.

Table 1: Chiral Precursors for (S,R) Isomer Synthesis

ComponentChiral PrecursorConfiguration
Carbethoxybutyl MoietyL-Norvaline Ethyl EsterS
Alanine (B10760859) MoietyD-AlanineR

This strategy ensures that the inherent chirality of the starting materials is directly transferred to the final product, establishing the correct (S,R) configuration.

Asymmetric catalysis employs a small amount of a chiral catalyst to steer a reaction towards the formation of a specific stereoisomer. taylorfrancis.comnih.gov For the synthesis of this compound, the key reaction is the asymmetric reductive amination of ethyl 2-oxopentanoate with (R)-alanine.

In this process, a prochiral ketone (ethyl 2-oxopentanoate) is reacted with a chiral amine ((R)-alanine) in the presence of hydrogen and a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand (e.g., chiral phosphine (B1218219) ligands like BINAP), facilitates the hydrogenation of the intermediate imine from a specific face, leading to the preferential formation of the (S) configuration at the new stereocenter. illinois.edu

This method is highly efficient as the chirality is induced by the catalyst rather than being inherent in the main substrates, although using a chiral amine ((R)-alanine) adds another layer of stereochemical influence. The selection of the catalyst and reaction conditions is crucial for achieving high diastereomeric excess (d.e.). nih.gov

Chemoenzymatic synthesis combines chemical reactions with biological catalysis by enzymes to achieve high selectivity and efficiency under mild conditions. nih.govinternationalscholarsjournals.com Enzymes such as proteases or lipases can be used to form the peptide bond between the two amino acid moieties with exceptional stereospecificity. ru.nlresearchgate.net

In a potential chemoenzymatic route, an enzyme could catalyze the coupling of an (S)-norvaline derivative with an (R)-alanine derivative. The enzyme's active site acts as a chiral environment, ensuring that only the substrates with the correct stereochemistry can bind in the proper orientation for bond formation. nih.gov This prevents racemization and leads to a product with very high diastereomeric purity.

Another approach involves the enzymatic resolution of a racemic mixture of one of the precursors or the final product. For instance, a lipase (B570770) could be used to selectively acylate or hydrolyze one diastereomer from a mixture, allowing for the easy separation of the desired (S,R)-isomer. researchgate.net

Table 2: Comparison of Stereoselective Synthetic Strategies

MethodPrincipleAdvantagesChallenges
Chiral Pool Uses enantiopure starting materials. ankara.edu.trHigh enantiomeric purity, well-established.Limited availability of some chiral precursors.
Asymmetric Catalysis A chiral catalyst directs stereochemistry. taylorfrancis.comHigh efficiency, broad substrate scope.Catalyst cost, optimization of conditions.
Chemoenzymatic Enzymes catalyze key stereoselective steps. internationalscholarsjournals.comHigh selectivity, mild conditions, environmentally friendly.Enzyme stability, substrate specificity.

Diastereomer Resolution Techniques for this compound

When a synthetic method produces a mixture of diastereomers, a resolution step is required to isolate the pure target compound. Diastereomers have different physical properties, such as solubility and boiling points, which can be exploited for their separation.

A widely used method for separating amino acid derivatives is chemical resolution through the formation of diastereomeric salts. rsc.org This technique is particularly effective for separating mixtures of diastereomers like this compound and N-[(R)-1-Carbethoxybutyl]-(R)-alanine, which would result from a non-asymmetric reductive amination.

The process involves reacting the diastereomeric mixture of the amine product with an enantiomerically pure chiral acid, known as a resolving agent (e.g., tartaric acid, mandelic acid, or N-tosyl-(S)-phenylalanine). researchgate.net This reaction forms a pair of diastereomeric salts that possess different crystal structures and, crucially, different solubilities in a given solvent.

Process of Diastereomeric Salt Resolution:

Salt Formation: The mixture of diastereomeric amines is dissolved in a suitable solvent and treated with one equivalent of a single enantiomer of a chiral acid.

Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to preferentially crystallize out of the solution.

Separation: The crystallized salt is separated by filtration.

Liberation: The desired amine is recovered from the purified salt by treatment with a base to neutralize the resolving agent.

The choice of resolving agent and solvent system is critical and often determined empirically to maximize the difference in solubility between the diastereomeric salts, thereby achieving an efficient separation. researchgate.net

Chromatographic Separation Methods for Stereoisomers

The synthesis of this compound, which possesses two chiral centers, can result in a mixture of up to four stereoisomers: (S,R), (R,S), (S,S), and (R,R). The separation and isolation of the desired (S,R) diastereomer is a critical step that relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose, employing two main strategies: separation of diastereomers on achiral stationary phases or separation of enantiomers on chiral stationary phases (CSPs).

Given that this compound is a diastereomer of N-[(S)-1-Carbethoxybutyl]-(S)-alanine, these pairs can often be separated on a standard achiral reversed-phase column (like a C18 column). sigmaaldrich.com However, separating the target (S,R) compound from its enantiomer, (R)-1-Carbethoxybutyl]-(S)-alanine, requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP). sigmaaldrich.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times and thus, separation.

Another effective technique is the derivatization of the stereoisomeric mixture with a chiral derivatizing agent. This reaction converts the mixture of enantiomers into a mixture of diastereomers, which can then be separated on a more common achiral HPLC column. nih.govjamstec.go.jp For amino acid derivatives, reagents like (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester can be used for this pre-column derivatization. nih.gov

The selection of an appropriate chiral stationary phase is crucial for achieving optimal separation. Several types of CSPs are effective for resolving amino acid derivatives.

Table 1: Common Chiral Stationary Phases (CSPs) for Amino Acid Derivative Separation
Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhaseInteraction Types
Macrocyclic Glycopeptides (e.g., Teicoplanin, Ristocetin A)Inclusion complexing, hydrogen bonding, and ionic interactions within the macrocyclic basket structure. mst.eduethernet.edu.etReversed-phase (e.g., Methanol/Water, Acetonitrile (B52724)/Water with buffers)Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. mst.edu
Cyclodextrins (e.g., β-cyclodextrin)Formation of temporary inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.comsigmaaldrich.comReversed-phase (e.g., Acetonitrile/Buffer)Hydrophobic interactions, hydrogen bonding. sigmaaldrich.com
Polysaccharide Derivatives (e.g., Cellulose, Amylose)Adsorption onto the chiral polymer, fitting into chiral grooves or cavities on the surface.Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phaseHydrogen bonding, dipole-dipole interactions, steric interactions.

A systematic approach often combines these methods. For a complex mixture of all four stereoisomers, a two-step process might be employed: first, an achiral separation to isolate the diastereomeric pairs ((S,R)/(R,S) from (S,S)/(R,R)), followed by a chiral separation to resolve the final enantiomeric pairs. sigmaaldrich.com

Optimization of Synthetic Pathways for Research Applications

Optimizing the synthesis of this compound for research applications requires a focus on maximizing yield and purity while ensuring the process is efficient and adaptable. The primary route for synthesizing N-alkylated amino acids of this type is reductive amination. rsc.orgwikipedia.org

Process Efficiency and Yield Enhancement in this compound Synthesis

The synthesis of the related (S,S) isomer, a key intermediate for the ACE inhibitor Perindopril, is well-documented and highly optimized, often reporting quantitative yields for certain steps. nih.govgoogle.com A similar strategy can be applied to the (S,R) isomer, typically involving the reaction of an (R)-alanine ester with ethyl 2-oxopentanoate under reductive conditions. google.com

Choice of Reducing Agent : The reducing agent must selectively reduce the imine intermediate without significantly reducing the starting keto-ester. Mild hydride reagents are often preferred. Catalytic hydrogenation is another highly effective method. wikipedia.orggoogle.com

pH Control : The reaction is pH-sensitive. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, the reducing agent must remain active and stable at the chosen pH.

Temperature and Concentration : Reaction kinetics can be improved by adjusting temperature and reactant concentrations. However, care must be taken to avoid side reactions or degradation of products, which can occur at higher temperatures. Patents for the related (S,S) isomer synthesis describe hydrogenation at room temperature and normal pressure, indicating mild and efficient conditions. google.com

Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentCharacteristicsTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN)Highly selective for imines over ketones/aldehydes; effective at acidic pH. wikipedia.orgmasterorganicchemistry.comMethanol or Ethanol solvent, pH 4-6.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mild and selective reagent, does not require strict pH control, less toxic than NaBH₃CN. masterorganicchemistry.comAprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Catalytic Hydrogenation (H₂/Pd-C)Clean reduction with water as the only byproduct. The catalyst can be filtered off and potentially recycled. google.comEthanol or similar protic solvents, room temperature, 1 atm H₂. google.com

Sustainable Chemistry Principles in Chemical Compound Production

The production of specialized chemical compounds is increasingly guided by the principles of sustainable or "green" chemistry, which aim to reduce the environmental impact of chemical processes. unibo.it The synthesis of this compound can be designed or modified to align with these principles.

Atom Economy : The reductive amination pathway is inherently atom-efficient, as most atoms from the reactants are incorporated into the final product. wikipedia.org

Use of Catalysis : The catalytic hydrogenation route is a prime example of green chemistry. Using a catalyst like Palladium on Carbon (Pd/C) is preferable to stoichiometric reducing agents, which generate significant waste. google.comwipo.int

Safer Solvents and Reagents : The choice of solvent is critical. Using greener solvents like ethanol, as described in synthesis patents, is preferable to halogenated solvents. google.comgoogle.com Furthermore, replacing toxic reagents like sodium cyanoborohydride with milder alternatives like sodium triacetoxyborohydride improves the safety and environmental profile of the synthesis. masterorganicchemistry.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is possible with catalytic hydrogenation, significantly reduces the energy consumption of the process compared to reactions requiring heating or high pressure. google.com

Waste Prevention : Optimizing reactions for high yield (as discussed in 2.4.1) is a fundamental principle of green chemistry, as it prevents the generation of waste from side reactions and unreacted starting materials. One-pot syntheses, such as direct reductive amination, further minimize waste by reducing the number of separation and purification steps. wikipedia.org

Applying these principles not only minimizes environmental impact but can also lead to more efficient, safer, and cost-effective synthetic routes for research and production scales.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific, in-depth research focused solely on the chemical compound this compound. This compound is most frequently identified as a stereoisomeric impurity or a synthetic intermediate related to the production of more complex pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitor Lisinopril. Consequently, detailed, publicly accessible research data required to construct an article with the specified depth and focus on its isolated stereochemical characterization is not available.

While the analytical techniques outlined in the request—such as NMR, chiroptical spectroscopy, chiral chromatography, and X-ray crystallography—are standard methods for the stereochemical elucidation of pharmaceutical compounds and their impurities, specific studies applying these techniques directly to this compound have not been published in a manner that would allow for a thorough and scientifically accurate discussion as per the requested outline.

Therefore, it is not possible to generate an article that adheres to the strict requirements of focusing "solely on the chemical Compound 'this compound'" and including "detailed research findings" and "data tables" without resorting to speculation or presenting information on related but distinct chemical entities, which would violate the explicit instructions provided.

A scientifically rigorous and accurate article on this specific compound cannot be produced until dedicated research on its isolated characterization becomes publicly available.

Stereochemical Characterization and Advanced Analytical Research of N S 1 Carbethoxybutyl R Alanine

Impurity Profiling and Diastereomeric Contamination Analysis of N-[(S)-1-Carbethoxybutyl]-(R)-alanine

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This compound is a chiral building block, and controlling its impurity profile, particularly diastereomeric contamination, is essential for the synthesis of stereochemically pure target molecules. The analysis of this compound and its related substances often occurs in the context of manufacturing its downstream products, such as the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. The synthesis of Perindopril involves coupling N-[(S)-1-Carbethoxybutyl]-(S)-alanine with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. However, the synthesis of the N-substituted alanine (B10760859) moiety can produce other stereoisomers, including the (S,R) diastereomer, which must be carefully monitored and controlled.

Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), are employed to resolve and quantify these closely related species. The development of robust, stability-indicating analytical methods is crucial for ensuring the quality of the API.

Detailed Research Findings

Research into the analytical chemistry of Perindopril and its intermediates provides significant insight into the impurity and diastereomeric analysis relevant to this compound. The synthesis of the four possible stereoisomers of 2-(1-carbethoxybutylamino) propionic acid, including the (S,R) configuration, has been undertaken to fully characterize all 32 potential stereoisomers of Perindopril. nih.gov This highlights the necessity of analytical methods capable of resolving these diastereomers.

Method development focuses on achieving adequate separation of the main compound from process-related impurities and degradation products. For instance, a stability-indicating gradient reverse-phased HPLC method was developed for the quantification of Perindopril tert-butylamine (B42293) and its known impurities. oup.com Such methods are essential for controlling impurities that may arise from the starting materials and intermediates, including various stereoisomers of this compound.

The European Pharmacopoeia outlines an official HPLC method for the stereochemical purity of Perindopril, which has been successfully transferred to modern Ultra-Performance Liquid Chromatography (UPLC) systems for improved resolution and faster analysis times. waters.com These chromatographic methods are designed to separate the desired (S,S,S,S,S) isomer of Perindopril from all other diastereomers, which would include those formed from isomeric starting materials like this compound.

The primary analytical challenge lies in the separation of diastereomers, which often exhibit very similar physicochemical properties. Chiral chromatography, either through the use of chiral stationary phases (CSPs) or chiral derivatizing agents, is a common strategy. nih.gov For compounds like Perindopril and its intermediates, reversed-phase HPLC with specific mobile phase conditions and column chemistries is often optimized to achieve baseline separation of the critical isomeric impurities. oup.comwaters.com

A study evaluating impurity levels in Perindopril tablets utilized a reversed-phase HPLC method on a C8 column with a potassium phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, demonstrating its suitability for separating the main component from its impurities. nih.gov The validation of such methods includes assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) for each potential impurity.

The table below summarizes typical impurities that are monitored in the context of Perindopril synthesis, some of which are structurally related to or derived from the this compound intermediate and its isomers.

Table 1: Common Process-Related Impurities and Degradation Products

Impurity Name Typical Acceptance Criteria (%) Analytical Technique
Perindoprilat (Impurity B) ≤ 1.5 RP-HPLC oup.com
Perindopril Diketopiperazine (Impurity F) ≤ 1.5 RP-HPLC oup.com
Impurity C (epimer) ≤ 0.6 RP-HPLC oup.com
Impurity D (epimer) ≤ 0.6 RP-HPLC oup.com
Perindopril Isopropyl Ester (Impurity E) ≤ 0.4 RP-HPLC oup.com

This interactive table is based on data for Perindopril erbumine tablets and illustrates the stringent control required for related substances. oup.com

The analysis of diastereomeric contamination specifically involves methods capable of separating compounds with multiple chiral centers. The small differences in retention time between diastereomers necessitate highly efficient chromatographic systems. For example, the separation of (S,S)-AdoMet and (R,S)-AdoMet, which differ at a single chiral center, resulted in retention times of 5.4 min and 5.7 min respectively under specific HPLC conditions, demonstrating the challenge and capability of modern chromatography. nih.gov Similar principles are applied to resolve the diastereomers of this compound from its (S,S), (R,R), and (R,S) counterparts.

The following table outlines key parameters from a validated HPLC method developed for the determination of Perindopril and its impurities, which is representative of the techniques used for analyzing related chiral intermediates.

Table 2: Representative HPLC Method Validation Data for Impurity Analysis

Parameter Impurity B (Perindoprilat) Impurity F (Diketopiperazine)
Limit of Detection (LOD) 0.012% 0.015%
Limit of Quantitation (LOQ) 0.04% 0.05%
Linearity Range (% of acceptance criteria) LOQ - 120% LOQ - 120%
Column BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Aqueous sodium 1-heptanesulfonate (pH 2.0) and Acetonitrile Aqueous sodium 1-heptanesulfonate (pH 2.0) and Acetonitrile

| Detection Wavelength | 215 nm | 215 nm |

This interactive table is based on data from a study on the simultaneous quantification of Perindopril's related substances. oup.com

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed research on the specific chemical compound This compound , particularly concerning its enzymatic and molecular interactions, is not available in the public domain. The inquiry, focused on obtaining in vitro enzyme kinetics, structure-activity relationships, and computational modeling data for this specific diastereomer, did not yield any specific studies.

The field of angiotensin-converting enzyme (ACE) inhibitors, to which this compound is structurally related, has been extensively researched. The development of potent ACE inhibitors like captopril (B1668294) and enalapril (B1671234) has been a cornerstone of cardiovascular therapy. Foundational research in this area has established that the stereochemistry of these inhibitors is crucial for their efficacy. Typically, the most active inhibitors possess an S,S,S-configuration, which mimics the stereochemistry of L-amino acids that are the natural substrates for ACE.

The specified compound, this compound, features a unique (S,R) stereochemical configuration. The (R)-alanine component deviates from the typical L-amino acid structure preferred by the enzyme's active site. While comparative studies of different stereoisomers are fundamental to understanding the enzyme's binding pocket and mechanism of action, specific kinetic and binding data for the (S,R) diastereomer of this particular compound have not been published.

Consequently, it is not possible to provide the requested detailed article structured around the following points, as no specific data could be retrieved:

Enzymatic and Molecular Interaction Research with this compound

Enzymatic and Molecular Interaction Research with N S 1 Carbethoxybutyl R Alanine

Computational Chemistry and Molecular Modeling Applications

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research or access to proprietary industrial data would be necessary to address the specific inquiries about N-[(S)-1-Carbethoxybutyl]-(R)-alanine.

Molecular Docking and Scoring of this compound with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov The process involves predicting the binding mode and affinity of the ligand. For compounds structurally similar to this compound, the primary protein target of interest is Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. tbzmed.ac.ir

Docking studies with known ACE inhibitors reveal critical interactions within the enzyme's active site. These interactions typically involve the zinc ion cofactor and various amino acid residues. For a molecule like this compound, it is hypothesized that the carboxyl and carbonyl groups would play a significant role in coordinating with the zinc ion and forming hydrogen bonds with active site residues.

While specific docking studies for this compound are not publicly available, we can present representative docking scores for structurally similar ACE inhibitors to illustrate the expected binding affinities. These scores are typically given in kcal/mol, with more negative values indicating stronger binding.

CompoundProtein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
EnalaprilatACE (PDB: 1O86)-9.5His353, Ala354, Glu384, His513, Tyr523
LisinoprilACE (PDB: 1O86)-10.2His353, Ala354, Glu384, His513, Tyr523
This compound (Analog)ACE (PDB: 1O86)-7.8 (Estimated)His353, Ala354, Glu384

The hypothetical docking score for an analog of this compound suggests it could act as a competitive inhibitor by binding to the active site of ACE. nih.gov The interactions are likely to involve hydrogen bonds and coordination with the zinc ion, which are crucial for the binding of many ACE inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. For ligand-protein complexes, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to analyze the dynamics of the interactions. nih.gov

In the context of this compound and its potential interaction with ACE, MD simulations would be instrumental in understanding the conformational changes that occur upon binding and the stability of the complex. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the analysis of hydrogen bonds over the simulation time.

For known ACE inhibitors, MD simulations have shown that the inhibitor remains stably bound in the active site, with key hydrogen bonds being maintained throughout the simulation. nih.govresearchgate.net This stability is crucial for the inhibitory activity of the compound. The following table summarizes typical findings from an MD simulation of an ACE-inhibitor complex.

ParameterObservation for a Typical ACE-Inhibitor ComplexImplication
Protein RMSDLow fluctuation around an average value (e.g., 1.5 Å)The overall protein structure is stable upon ligand binding.
Ligand RMSDRemains low within the binding pocketThe ligand maintains a stable binding mode.
Hydrogen Bond AnalysisPersistence of key hydrogen bonds with active site residuesSpecific interactions are crucial for stable binding.
Radius of Gyration (Rg)Remains consistent, indicating no major unfoldingThe compactness of the protein is maintained.

These simulations help in refining the understanding of the binding mechanism and can guide the design of more potent inhibitors by identifying key stable interactions. nih.gov

Quantum Chemical Studies on Electronic Properties and Reactivity Profiles

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These studies can provide valuable information about the reactivity of a compound and the nature of its interactions with a protein target. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map are calculated to understand the molecule's electronic behavior.

For a molecule like this compound, quantum chemical calculations can elucidate its reactivity profile. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electrostatic potential map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for predicting non-covalent interactions with the protein's active site.

The following table presents hypothetical quantum chemical data for a molecule structurally analogous to this compound, providing insights into its potential reactivity.

Electronic PropertyCalculated Value (Hypothetical)Interpretation
HOMO Energy-6.5 eVRepresents the ability to donate an electron.
LUMO Energy-1.2 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.2 DReflects the overall polarity of the molecule.
Electrostatic PotentialNegative potential around carboxyl and carbonyl oxygensThese regions are likely to act as hydrogen bond acceptors.

These quantum chemical insights are valuable for understanding the fundamental electronic characteristics that govern the binding affinity and specificity of this compound to its potential protein target.

Advanced Research Applications of N S 1 Carbethoxybutyl R Alanine and Its Analogues

Utilization as a Biochemical Probe in Enzyme Mechanism Studies

The structural similarity of N-[(S)-1-Carbethoxybutyl]-(R)-alanine and its analogues to the substrates of angiotensin-converting enzyme (ACE) makes them valuable as biochemical probes for elucidating the enzyme's mechanism of action. While direct studies using this compound as a probe are not extensively documented, research on analogous ACE inhibitors provides a strong basis for its potential in this area.

Dansylated tight-binding inhibitors of ACE have been effectively used as fluorophoric probes to detect conformational changes in the enzyme's active site. nih.gov For instance, the binding of these fluorescent probes to ACE allows for the study of phenomena such as anion-induced conformational changes through radiationless energy transfer between tryptophan residues of the enzyme and the dansyl group of the inhibitor. nih.gov This technique provides insights into the dynamic nature of the enzyme's active site and how it is influenced by cofactors like chloride ions.

The kinetic parameters of various ACE inhibitors are crucial for understanding their interaction with the enzyme. By studying a range of inhibitors with systematic structural modifications, researchers can map the binding pockets of ACE and identify key interactions that contribute to inhibitory potency. For example, the evaluation of different N-substituted L-alanine derivatives has been instrumental in understanding the structure-activity relationships of ACE inhibitors. mit.edu

Interactive Table:

This table showcases the apparent inhibition constants (Ki,app) of dansylated ACE inhibitor analogues, which are used as fluorescent probes to study enzyme kinetics and conformational changes. nih.gov

Role in the Development of New Research Tools for Biological Systems

The unique chemical structure of this compound and its analogues makes them suitable for incorporation into new research tools for studying biological systems, particularly those involving ACE.

One significant application is in the development of affinity chromatography media. By immobilizing an analogue of this compound onto a solid support, a highly selective affinity matrix can be created for the purification of ACE. sigmaaldrich.comiba-lifesciences.comabtbeads.com This technique relies on the specific binding interaction between the immobilized ligand (the ACE inhibitor analogue) and the enzyme, allowing for the isolation of ACE from complex biological mixtures with high purity. sigmaaldrich.comiba-lifesciences.comabtbeads.com

Furthermore, these compounds can serve as scaffolds for the creation of novel fluorescent probes. For example, an aggregation-induced emission (AIE) based fluorescent probe has been developed for assaying ACE activity and for screening potential inhibitors. rsc.org Such 'turn-on' probes are designed to become fluorescent upon enzymatic cleavage, providing a sensitive and selective method for monitoring enzyme activity in real-time, both in solution and within living cells. rsc.org The development of such tools is critical for high-throughput screening of new drug candidates.

Precursor for Novel Chemical Entities in Medicinal Chemistry Research (Excluding Clinical)

In the realm of medicinal chemistry, this compound and related dipeptide structures serve as valuable starting points for the synthesis of novel chemical entities with potential therapeutic applications, explored in a preclinical research context. The core dipeptide structure can be systematically modified to explore structure-activity relationships (SAR) and to develop new inhibitors with improved properties.

An example of this is the design and synthesis of novel phenolic acid/dipeptide/borneol hybrids as potent ACE inhibitors. mdpi.com In this research, the dipeptide moiety acts as a central scaffold, with phenolic acids and a bornyl group attached to the N-terminal and C-terminal ends, respectively. mdpi.com The resulting hybrid molecules are then evaluated for their ACE inhibitory activity to understand how these modifications influence their binding to the enzyme. mdpi.com This approach allows for the exploration of new chemical space and the potential discovery of inhibitors with unique pharmacological profiles.

The synthesis of various N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives is another illustration of how a core structure can be elaborated to create a library of new compounds for biological evaluation. nih.gov These studies contribute to a deeper understanding of the molecular requirements for potent ACE inhibition and can lead to the identification of new lead compounds for further development.

Interactive Table:

This table provides examples of how analogues of this compound are used as precursors to generate novel chemical entities with potent ACE inhibitory activity for research purposes. mdpi.comnih.gov

Contribution to Understanding Stereoselective Biocatalysis

The synthesis of this compound itself, with its specific stereochemistry, is a subject of research in the field of stereoselective biocatalysis. The development of efficient and highly selective methods for its synthesis contributes to the broader understanding and application of biocatalytic transformations in organic chemistry.

One key area of research is the use of reductive amination catalyzed by enzymes. For instance, the synthesis of N-[(S)-1-carbethoxybutyl]-(S)-alanine has been achieved with high yield and stereoselectivity via reductive amination using a palladium-on-carbon catalyst. dissertationtopic.net While this specific example has the (S,S) configuration, the principles are directly applicable to the synthesis of the (S,R) diastereomer.

More advanced biocatalytic approaches involve the use of enzymes such as transaminases. (R)-selective transaminases have been engineered for the asymmetric synthesis of D-alanine and other chiral amines from their corresponding keto acids. researchgate.netnih.govnih.gov These engineered enzymes exhibit high activity and enantioselectivity, making them powerful tools for the synthesis of chiral building blocks like those found in this compound. researchgate.netnih.govnih.gov The study of these enzymatic reactions, including the modeling of enzyme-substrate interactions, provides fundamental insights into the mechanisms of stereoselective biocatalysis and paves the way for the development of more efficient and environmentally friendly synthetic routes to complex chiral molecules. mdpi.comscispace.com

Future Directions and Emerging Research Avenues for N S 1 Carbethoxybutyl R Alanine

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise synthesis of molecules with multiple chiral centers, such as N-[(S)-1-Carbethoxybutyl]-(R)-alanine, remains a significant challenge in organic chemistry. While classical methods exist, future research will focus on developing more efficient, sustainable, and highly selective synthetic routes.

Biocatalysis: A primary avenue of research is the application of biocatalysis. nih.gov Enzymes offer unparalleled stereoselectivity under mild reaction conditions. mdpi.com Engineered ω-transaminases and amine dehydrogenases could be employed for the asymmetric synthesis of the chiral amine precursors required for the target molecule. nih.govacs.org Directed evolution and protein engineering can be used to create bespoke enzymes that favor the formation of the desired (R)-alanine stereoisomer, which can then be coupled with the (S)-carbethoxybutyl moiety. researchgate.net This approach not only promises near-perfect enantiomeric excess but also aligns with the principles of green chemistry by reducing reliance on heavy metal catalysts and harsh solvents. mdpi.comchiralpedia.com

Asymmetric Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, presents another fertile ground for innovation. mdpi.com Chiral phosphoric acids, prolinamides, or synthetic peptides could be designed to catalyze the key bond-forming reactions with high stereocontrol. nih.govresearchgate.net Research in this area would involve designing catalysts that can effectively orchestrate the spatial arrangement of reactants to yield the specific (S,R) diastereomer, a task that is often challenging for traditional catalysts. illinois.edu

Flow Chemistry and Automation: Integrating these advanced catalytic systems into continuous flow reactors offers the potential for improved reaction efficiency, safety, and scalability. lifetechnology.com Automated synthesis platforms can be used to rapidly screen various catalysts, substrates, and reaction conditions to optimize the synthesis of this compound, accelerating the development of a commercially viable and robust manufacturing process.

Table 1: Comparison of Potential Next-Generation Synthetic Methodologies
MethodologyPrincipleKey Advantages for this compoundResearch Focus
Biocatalysis (e.g., Transaminases)Use of engineered enzymes for asymmetric amine synthesis. mdpi.comresearchgate.netExtremely high stereoselectivity (>99% ee); mild, aqueous conditions; sustainable. nih.govEnzyme screening and directed evolution for (R)-selectivity.
Asymmetric OrganocatalysisUse of small chiral organic molecules to catalyze reactions. mdpi.comMetal-free; tunable catalyst structure for specific diastereoselectivity. illinois.eduDesign of novel peptide or aminocatalysts for the specific (S,R) configuration.
Photoenzymatic CatalysisCombining light energy and biocatalysts for novel transformations. iciq.orgUnique reaction pathways not accessible by other means; high stereocontrol. iciq.orgEngineering photoenzymes for stereospecific C-C or C-N bond formation.

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. nih.govchiralpedia.com For this compound, these computational tools can guide research and development in several key areas.

Property and Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and potential biological activities of this compound. acs.orgnih.govacs.org By inputting molecular descriptors into a trained ML algorithm, it is possible to generate hypotheses about its solubility, stability, and potential interactions with biological targets. researchgate.netarxiv.org Such predictions can help prioritize experimental studies and uncover potential applications that are not immediately obvious. nih.govmdpi.com

Table 2: AI and Machine Learning Applications in Future Research
Application AreaAI/ML ToolObjective for this compoundPotential Impact
Synthesis PlanningRetrosynthesis Algorithms engineering.org.cnIdentify novel, efficient, and stereoselective synthetic routes.Reduces development time and cost; discovers non-obvious pathways.
Reaction OptimizationRandom Forest, Neural Networks rsc.orgPredict reaction outcomes (yield, stereoselectivity) based on conditions.Accelerates optimization; minimizes experimental effort.
Property PredictionQSAR Models acs.orgnih.govEstimate physicochemical properties and potential bioactivity.Guides experimental design and identifies potential new applications.
Target IdentificationDocking & Ensemble Learning nih.govspringernature.comPredict potential protein targets and binding affinities. acs.orgacs.orgGenerates hypotheses for biochemical interaction studies.

Exploration of Novel Biochemical Interactions in Defined Systems

While the biological activity of this compound is largely uncharacterized, its structure as a dipeptide mimetic suggests it could interact with a variety of biological systems. prismbiolab.com Future research should focus on systematically exploring these potential interactions in well-defined, controlled environments.

Enzyme Inhibition/Modulation: The compound could be tested against a panel of enzymes, particularly those that process dipeptides, such as peptidases and proteases. Given the structural similarity of related compounds to ACE inhibitors, it would be logical to assess its activity at angiotensin-converting enzyme, not as a primary goal, but to understand the stereochemical requirements for binding. More importantly, screening against a broad range of proteases (e.g., caspases, matrix metalloproteinases) could reveal unexpected inhibitory or allosteric modulatory activities.

Receptor Binding Assays: As a small amino-acid-based molecule, it could potentially interact with receptors that bind small peptides or amino acid derivatives. A focused investigation could involve screening it against orphan G-protein-coupled receptors (GPCRs) or other receptor classes where the natural ligand is unknown.

In Vitro Cellular Models: In defined cell-based assays, researchers could investigate if the compound affects specific signaling pathways or cellular processes. For instance, its effect on cell proliferation, apoptosis, or inflammatory responses could be studied in relevant cancer cell lines or immune cells. Such focused studies would provide the initial clues to its mechanism of action, should any activity be discovered.

Table 3: Potential Biochemical Target Classes for Investigation
Target ClassExamplesRationale for ScreeningExemplary Assay Type
Proteases/PeptidasesACE, Caspases, MMPsStructural similarity to peptide substrates. nih.govEnzymatic activity assay (fluorogenic substrate).
G-Protein-Coupled Receptors (GPCRs)Orphan GPCRs, Chemokine receptorsPotential as a novel peptide-like ligand. nih.govReceptor binding assay (radioligand displacement).
KinasesTyrosine Kinases, Serine/Threonine KinasesCommon targets in drug discovery; potential for unexpected binding. researchgate.netIn vitro kinase activity assay (e.g., ADP-Glo).
Nuclear ReceptorsPPARs, RXRsSmall molecule modulation of transcription factors. nih.govLuciferase reporter gene assay.

Integration into High-Throughput Screening Platforms for Academic Discovery

To cast the widest possible net for discovering new functions, this compound should be integrated into high-throughput screening (HTS) platforms. all-chemistry.com HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets, making it an ideal tool for uncovering novel activities for uncharacterized molecules. nih.govresearchgate.net

Compound Library Inclusion: The first step is the synthesis of a pure, well-characterized sample of the compound for inclusion in academic and institutional screening libraries. Its unique (S,R) stereochemistry makes it a valuable addition, as it increases the structural diversity of these libraries.

Diverse Target Screening: Once incorporated, the compound can be screened against hundreds or thousands of targets in parallel. drugdiscoveryopinion.com Modern HTS platforms utilize a range of technologies, from fluorescence-based assays to more complex phenotypic screens that measure changes in cell health or morphology. bath.ac.uknih.gov This unbiased approach could identify interactions with targets that would not be predicted based on structure alone, such as ion channels, transporters, or enzymes involved in metabolic pathways. drugdiscoveryopinion.com

Discovery of Chemical Probes: Even if the compound does not exhibit potent activity suitable for therapeutic development, a selective interaction with a specific protein could establish it as a valuable chemical probe. Such probes are crucial tools in academic research for studying the function of proteins in biological systems. The discovery of this compound as a selective modulator for a poorly characterized protein would be a significant contribution to chemical biology. nih.govdrugtargetreview.com

Table 4: High-Throughput Screening (HTS) Platforms and Applications
HTS PlatformDetection MethodTypical ThroughputApplication for Academic Discovery
Biochemical AssaysFluorescence, Luminescence, Absorbance nih.gov10,000-100,000 compounds/dayScreening for inhibitors/activators of purified enzymes (e.g., kinases, proteases). researchgate.net
Cell-Based AssaysReporter Genes, Ca2+ Flux, Viability5,000-50,000 compounds/dayIdentifying modulators of signaling pathways, receptor activation, or cytotoxicity.
Phenotypic ScreeningHigh-Content Imaging1,000-10,000 compounds/dayDiscovering compounds that induce a specific cellular phenotype without a known target.
Affinity Selection-Mass SpectrometryMass Spectrometry~1,000,000s of compounds (from libraries) rsc.orgScreening large combinatorial libraries to identify binding partners for a protein of interest. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[(S)-1-Carbethoxybutyl]-(R)-alanine, and what factors influence reaction efficiency?

  • The compound is synthesized via reductive amination using catalysts like 5% Pd-C under hydrogen pressure (0.5 MPa) at 20°C, yielding ~79.9% . Alternative routes include esterification of L-norvaline with HCl or SOCl₂, yielding 83.5–92.4% . Reaction efficiency depends on catalyst selection, solvent systems, and stereochemical control during amination. Optimization of parameters like temperature, pressure, and catalyst loading is critical for reproducibility.

Q. How is the enantiomeric purity of this compound validated during synthesis?

  • Enantiomeric purity is assessed using chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy. For example, stereochemical integrity is confirmed by comparing retention times or spectral data with authentic standards. highlights the use of Pd-C for stereoselective reductive amination, ensuring minimal racemization .

Q. What role does this compound play in multi-step pharmaceutical synthesis?

  • This compound is a key intermediate in synthesizing perindopril, an ACE inhibitor. It undergoes condensation with other intermediates (e.g., benzyl ester derivatives) followed by catalytic hydrogenation and salt formation to yield the final drug . Its stereochemistry is critical for biological activity, necessitating rigorous control during synthesis.

Advanced Research Questions

Q. What mechanistic insights govern the reductive amination step in this compound synthesis?

  • Reductive amination involves the formation of an imine intermediate, which is hydrogenated to the amine. The Pd-C catalyst facilitates hydrogen transfer, with stereoselectivity influenced by steric and electronic effects of the carbethoxybutyl group. Substituting Pd-C with alternative catalysts (e.g., Raney Ni) may alter reaction kinetics and enantiomeric outcomes, requiring detailed kinetic studies .

Q. How do solvent systems and reaction conditions impact the yield and purity of this compound?

  • Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while acidic conditions stabilize imine formation. notes that using D001 macroporous resin for esterification improves yield (85.3%) compared to traditional methods . Advanced optimization might employ Design of Experiments (DoE) to model interactions between variables like pH, temperature, and solvent polarity.

Q. What analytical techniques resolve challenges in distinguishing diastereomers or byproducts during synthesis?

  • High-resolution mass spectrometry (HRMS) and X-ray crystallography can differentiate diastereomers. For example, unexpected byproducts from incomplete hydrogenation or racemization are identified via tandem MS/MS fragmentation patterns. emphasizes the importance of rigorous QC protocols, including NMR and chiral column chromatography, to ensure fidelity .

Q. How do structural modifications to the carbethoxybutyl group affect the compound’s reactivity or downstream applications?

  • Modifying the carbethoxy group (e.g., replacing ethyl with methyl esters) alters steric bulk and electronic properties, potentially affecting reductive amination rates or condensation efficiency. Computational modeling (e.g., DFT calculations) can predict substituent effects on transition states, guiding synthetic design .

Methodological Considerations

  • Catalyst Screening : Systematic evaluation of heterogeneous catalysts (e.g., Pd/C, PtO₂) under varying pressures and temperatures can optimize yield and stereoselectivity .
  • Scale-Up Challenges : Transitioning from lab-scale to pilot production requires addressing mass transfer limitations in hydrogenation reactors and ensuring consistent enantiomeric ratios .
  • Patented Protocols : While avoiding commercial focus, researchers should review patent literature (e.g., ZL201210555176.4) for methodological insights into protecting group strategies or purification techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.